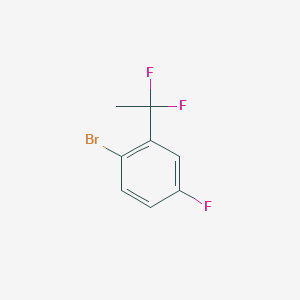

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, starting with 1,2-difluoroethylbenzene, bromination can be carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reduction reactions can convert the difluoroethyl group to other functional groups, such as hydroxyl or amino groups, using reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds. These reactions typically require palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(1,1-difluoroethyl)-4-fluoroanisole .

Scientific Research Applications

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to biological targets.

Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through increased hydrophobic interactions and improved electronic properties. The difluoroethyl group can also influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene can be compared with other halogenated aromatic compounds, such as:

1-Bromo-2-(1,1-difluoroethyl)benzene: Similar in structure but lacks the additional fluorine atom on the benzene ring, which can affect its reactivity and applications.

1-Bromo-4-(1,1-difluoroethyl)benzene:

1-Bromo-2,4-difluorobenzene: Contains two fluorine atoms on the benzene ring but lacks the difluoroethyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its combination of bromine, fluorine, and difluoroethyl groups, which impart distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biological Activity

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with bromine and fluorine atoms, along with a difluoroethyl group. This unique structure contributes to its significant biological activity and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

- Molecular Formula: C8H6BrF3

- Molecular Weight: 239.03 g/mol

- IUPAC Name: this compound

The presence of multiple halogen substituents (bromine and fluorine) imparts unique electronic properties, making the compound an interesting subject for various chemical and biological studies.

Biological Activity

Research into the biological activity of this compound has revealed several potential mechanisms of action:

- Interaction with Enzymes: The compound may interact with specific enzymes, influencing metabolic pathways and potentially exhibiting inhibitory effects on certain enzymatic activities.

- Receptor Binding: Its structure suggests potential binding to various receptors, which could lead to therapeutic effects or adverse reactions depending on the target.

The mechanism by which this compound exerts its biological effects involves:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions, affecting the compound's reactivity and interaction with biomolecules.

- Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction processes that may alter its biological activity.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

| Study Type | Route of Exposure | Dose (mg/kg) | Effects Observed |

|---|---|---|---|

| Acute Oral Study | Oral | 1000 - 5000 | Tremors, weight loss, lethargy |

| Acute Inhalation Study | Inhalation | 7.1 - 26 mg/L | Loss of righting reflex, tremors |

The median lethal dose (LD50) was determined to be approximately 2700 mg/kg in rats, indicating moderate toxicity at high doses .

Case Studies

Several case studies have highlighted the compound's potential applications in drug development:

- Case Study 1: Investigated its use as a precursor in synthesizing anti-cancer agents. The difluoroethyl group enhances lipophilicity, improving membrane permeability and bioavailability.

- Case Study 2: Explored its role in developing agrochemicals. The compound's stability under various environmental conditions makes it suitable for agricultural applications.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct properties that influence their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-2-chloro-1-fluorobenzene | Chlorine instead of fluorine | Different reactivity due to chlorine |

| 4-Bromo-2-methoxybenzene | Methoxy group instead of difluoroethyl | Alters electronic distribution significantly |

| 2-Bromo-1-(difluoromethyl)-4-fluorobenzene | Different position of bromo group | Impacts sterics and reactivity |

The unique arrangement of substituents in this compound enhances its potential for specific interactions in biological systems compared to these similar compounds .

Properties

Molecular Formula |

C8H6BrF3 |

|---|---|

Molecular Weight |

239.03 g/mol |

IUPAC Name |

1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene |

InChI |

InChI=1S/C8H6BrF3/c1-8(11,12)6-4-5(10)2-3-7(6)9/h2-4H,1H3 |

InChI Key |

KNTWYSSHQZQAOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Br)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.